Thianthrene 5-oxide Thianthrene 5-oxide
Brand Name: Vulcanchem
CAS No.: 2362-50-7
VCID: VC21332862
InChI: InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
SMILES: C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O
Molecular Formula: C12H8OS2
Molecular Weight: 232.3 g/mol

Thianthrene 5-oxide

CAS No.: 2362-50-7

Cat. No.: VC21332862

Molecular Formula: C12H8OS2

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Thianthrene 5-oxide - 2362-50-7

Specification

CAS No. 2362-50-7
Molecular Formula C12H8OS2
Molecular Weight 232.3 g/mol
IUPAC Name thianthrene 5-oxide
Standard InChI InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
Standard InChI Key NYVGTLXTOJKHJN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O
Canonical SMILES C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

Thianthrene 5-oxide possesses a unique molecular structure with one oxidized sulfur atom in the heterocyclic core. This structural feature is crucial for its chemical behavior and applications in organic synthesis and mechanistic studies.

PropertyValue
Chemical NameThianthrene 5-oxide
CAS Number2362-50-7
SynonymsThianthrene 10-oxide, Benzothianthrene Oxide
Molecular FormulaC₁₂H₈OS₂
Molecular Weight232.32 g/mol
MDL NumberMFCD01464038

The compound's structure includes two benzene rings fused to a central ring containing two sulfur atoms, with an oxygen atom bonded to one of the sulfur atoms . This selective oxidation creates distinct reactivity at the oxidized versus non-oxidized sulfur centers.

Physical Properties

Thianthrene 5-oxide exists as a solid at room temperature with well-defined physical properties that are important for its handling, storage, and application in chemical research.

PropertyValue
Melting Point143-143.5 °C
Boiling Point423.2±15.0 °C (Predicted)
Density1.49±0.1 g/cm³ (Predicted)
Recommended Storage Temperature2-8 °C

These physical properties influence the compound's stability and reactivity under various experimental conditions, making them crucial considerations for researchers working with this material .

Chemical Properties and Reactivity

Thianthrene 5-oxide exhibits fascinating chemical behavior, particularly in oxidation-reduction reactions. The compound can undergo further oxidation to form various sulfur oxide derivatives, including 5,10-dioxide, 5,5-dioxide, and 5,5,10-trioxide, depending on the oxidizing agent and reaction conditions .

The reactivity of thianthrene 5-oxide is particularly interesting because:

  • It can serve as an electrophilic or nucleophilic reagent depending on the reaction conditions.

  • The sulfoxide group can participate in a wide range of transformations, including reduction back to thianthrene.

  • The compound shows distinct reactivity patterns with different oxidizing agents, making it valuable as a mechanistic probe .

Safety AspectDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

These hazard statements indicate that thianthrene 5-oxide is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment and handling procedures should be employed when working with this compound.

Synthesis and Preparation Methods

Synthetic Routes

Thianthrene 5-oxide can be synthesized through several methods, with the most common approach involving the selective oxidation of thianthrene. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide and peracids.

Applications in Research

As a Mechanistic Probe for Oxygen Transfer Processes

One of the most significant applications of thianthrene 5-oxide is its use as a mechanistic probe to distinguish between electrophilic and nucleophilic character in oxygen-transfer processes. This application has been particularly valuable in studying peroxometal complexes and hemoprotein oxidizing species .

Research has shown that when thianthrene 5-oxide interacts with different oxidizing agents, the product distribution (whether 5,10-dioxide or 5,5-dioxide forms) depends on whether the oxidizing agent acts as an electrophile or a nucleophile. This provides valuable insights into reaction mechanisms:

  • Electrophilic oxidants predominantly produce the 5,10-dioxide

  • Nucleophilic oxidants predominantly form the 5,5-dioxide

A study investigating Mo(VI) and W(VI) peroxo complexes found that these reagents predominantly form the corresponding sulfone when reacting with thianthrene 5-oxide, which would typically indicate a nucleophilic nature. However, competitive experiments revealed a preference for oxidizing p-chlorophenyl methyl sulfide over phenyl methyl sulfoxide, which is characteristic of electrophilic oxygen transfer. These apparently contrasting findings were interpreted as evidence of radical pathways in the oxidation reactions of thianthrene 5-oxide by these peroxo complexes .

In Late-Stage C-H Functionalization

Thianthrene 5-oxide serves as a sulfoxide-based reagent for late-stage carbon-hydrogen bond functionalization. Developed by the Ritter Laboratory, C-H functionalization via thianthrenation proceeds with greater than 99% selectivity and produces functionalized arenes that can serve as synthetic linchpins for diverse subsequent transformations .

This reagent is particularly effective for electron-rich arenes (more electron-rich than anisole). For other arenes, the fluorinated TFT S-oxide has been demonstrated as the preferred thianthrenation reagent .

The ability to selectively functionalize C-H bonds in complex molecules is a significant advantage in modern organic synthesis, particularly in the late stages of natural product synthesis and drug development.

Reactivity with Hemoprotein Oxidizing Species

Extensive research has investigated the interactions between thianthrene 5-oxide and various hemoprotein oxidizing species, revealing important insights into their mechanisms and reactivity patterns.

Cytochrome P450 Interactions

Studies have shown that cytochrome P450 oxidizes thianthrene 5-oxide to the 5,10-dioxide rather than the 5,5-dioxide. Additionally, it can oxidize the 5,5-dioxide rapidly and the 5,10-dioxide slowly to form the 5,5,10-trioxide. These observations indicate that the oxidizing species in cytochrome P450 is electrophilic in nature .

Peroxidase and Hemoglobin Studies

Human hemoglobin with hydrogen peroxide yields multiple oxidation products, including the 5,5-dioxide, 5,10-dioxide, and 5,5,10-trioxide, indicating a complex oxidation mechanism .

The table below summarizes these reactivity patterns:

Enzyme/Protein SystemPrimary Oxidation ProductFurther OxidationMechanistic Implication
Cytochrome P4505,10-dioxideRapidly forms 5,5,10-trioxideElectrophilic oxidant, powerful
Chloroperoxidase5,10-dioxidePoor conversion to trioxideElectrophilic oxidant, less powerful
Horseradish Peroxidase/H₂O₂No reaction--
Horseradish Peroxidase/DHFA5,5-dioxide-DHFA-derived co-oxidizing species
Human Hemoglobin/H₂O₂Multiple productsForms 5,5,10-trioxideComplex oxidation mechanism
ManufacturerProduct DescriptionPurityPackage SizePrice (USD)
Sigma-AldrichThianthrene S-oxide≥95%1 g$130
Sigma-AldrichThianthrene S-oxide≥95%5 g$570
American Custom Chemicals CorporationBenzothianthrene Oxide95.00%5 mg$495.21
AmbeedThianthrene 5-oxide97%1 g$257
AmbeedThianthrene 5-oxide97%5 g$891

This pricing information indicates that thianthrene 5-oxide is a relatively high-value research chemical, likely due to its specialized applications and the complexity of its synthesis .

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